N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N,N-Dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 3: A phenyl group, which enhances aromatic stacking interactions in biological targets.
- Position 5: An isopropyl (propan-2-yl) substituent, contributing to lipophilicity and steric bulk.
- Position 7: An N,N-dimethylamine group, improving metabolic stability by reducing oxidative deamination compared to primary or secondary amines.
tb) treatment . The dimethylamine moiety in this compound likely mitigates hERG channel binding, a common liability in cationic amphiphilic drugs, while maintaining potency against M. tb .
Properties
Molecular Formula |
C17H20N4 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H20N4/c1-12(2)15-10-16(20(3)4)21-17(19-15)14(11-18-21)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
GJVJLMRNWVVBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aminopyrazole with a β-enaminone derivative under microwave irradiation, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are employed to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Reaction Mechanisms and Selectivity
The compound undergoes reactions typical of pyrazolo[1,5-a]pyrimidines, including nucleophilic substitutions and cyclization.
2.1 Key Reaction Types
-
Nucleophilic Substitution : Dimethylamino groups react with electrophiles, facilitated by catalysts like palladium on carbon.
-
Cyclization : Regioselective formation of pyrazolo[1,5-a]pyrimidine scaffolds via controlled cyclization. Microwave irradiation enhances selectivity for 7-amino isomers over 5-amino variants .
| Reaction Type | Example | Selectivity Factor |
|---|---|---|
| Cyclization | Reaction with benzylidene malononitrile | Microwave conditions |
| Nucleophilic substitution | Electrophile interaction | Catalysts (e.g., Pd/C) |
2.2 Structural Confirmation
-
NMR/X-ray Analysis : ¹H and ¹³C NMR spectra confirm cyclization through the pyrazolic nitrogen, ruling out alternative regioisomers .
-
Single-Crystal X-ray Diffraction : Used to distinguish angular vs. linear isomers and validate structural assignments .
Chemical Reactions and Modifications
The compound participates in diverse reactions to modify its structure or enhance biological activity.
3.1 Electrophilic Substitution
-
Amination : Reactions with isopropylamine derivatives under catalytic conditions introduce amino groups, altering reactivity.
-
Alkylation : Propan-2-yl groups can engage in alkylation reactions to extend side chains or modify solubility.
3.2 Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are used to form complex derivatives. For example:
python# Schematic representation (not actual code) reactant = 3-phenyl-2,5-dimethylpyrazole amine_derivative = isopropylamine_derivative catalyst = Pd/C product = N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Comparative Analysis of Reaction Conditions
| Parameter | Traditional Methods | Microwave-Assisted Methods |
|---|---|---|
| Reaction Time | Hours | Minutes (e.g., 20 minutes at 120°C) |
| Regioselectivity | Lower | Higher (7-amino isomers favored) |
| Yield | Moderate | Improved due to controlled heating |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to antiproliferative effects on cancer cells. This property positions the compound as a candidate for cancer therapeutics, particularly in targeting various malignancies where CDK activity is dysregulated.
Inhibition of Mycobacterial ATP Synthase
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including this compound, as inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis, making these compounds promising candidates for tuberculosis treatment. Modeling studies suggest that they bind effectively to specific sites within the enzyme, disrupting ATP synthesis and inhibiting bacterial growth both in vitro and in vivo .
Other Therapeutic Applications
Beyond cancer and tuberculosis, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in treating other diseases due to their selective inhibitory properties against various enzymes and receptors. These include potential applications in neurodegenerative disorders and inflammatory conditions .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves several synthetic steps that allow for structural modifications to enhance its pharmacological profile. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of these processes.
Synthetic Pathway
The synthesis generally involves:
- Condensation reactions using substituted 4-phenyl-1H-pyrazol-5-amines.
- Formation of pyrimidinones through reactions with β-dicarbonyls or similar compounds.
- Subsequent derivatization to achieve desired functional groups that enhance biological activity.
This synthetic flexibility allows researchers to explore a variety of derivatives with tailored properties for specific therapeutic targets .
Structure-Activity Relationship (SAR)
The structure of this compound enables it to interact selectively with biological targets. Comparative studies with other compounds in the pyrazolo[1,5-a]pyrimidine family reveal that variations in substituents can significantly influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Contains an amino group | Exhibits different biological activities |
| 3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Varies in reactivity compared to others |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorine substituent | Enhanced lipophilicity affecting bioavailability |
The unique combination of functional groups in this compound contributes to its distinct properties compared to these similar compounds. Its specific substitutions enable targeted interactions with biological pathways that may not be present in other derivatives within this class .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents :
- Fluorine at the 4-position of the phenyl ring (e.g., 4-fluorophenyl) enhances M. tb inhibition (IC₅₀ = 0.08 µM for compound 47 vs. 0.12 µM for the target compound) due to electronegativity-driven target binding .
- Chlorine (4-chlorophenyl) reduces potency (IC₅₀ = 0.25 µM) but improves hERG safety margins compared to fluorine .
Position 5 Substituents :
- Isopropyl (target compound) and 4-isopropylphenyl (compound 35) provide balanced lipophilicity, enhancing microsomal stability (T₁/₂ >45 min) .
- Bulky groups like tert-butyl (compound 35) improve metabolic stability but may reduce solubility.
Position 7 Substituents: N,N-Dimethylamine (target compound) exhibits superior hERG safety (>30 µM) compared to pyridinylmethylamines (e.g., compound 47, hERG IC₅₀ = 12 µM) . Morpholinopropyl (compound 6) increases polarity but introduces hERG liability (IC₅₀ = 8 µM) .
Biological Activity
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its fused ring structure that imparts unique chemical and biological properties. This compound has attracted attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol
- Functional Groups : Dimethylamino, propan-2-yl, and phenyl groups.
These characteristics contribute to its distinct biological activities compared to other compounds in the same class.
This compound primarily functions as an inhibitor of CDKs. By binding to these kinases, it disrupts their activity, leading to antiproliferative effects on cancer cells. This mechanism is critical for its potential use in cancer therapeutics.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported half-maximal effective concentration (EC50) values indicating its potency:
- MCF7 Cells : EC50 values around 12 µM for related derivatives suggest strong antiproliferative activity .
Comparative Analysis with Other Pyrazolo[1,5-a]pyrimidines
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Contains an amino group | Exhibits different biological activities |
| 3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Varies in reactivity compared to others |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorine substituent | Enhanced lipophilicity affecting bioavailability |
The unique combination of functional groups in this compound enables targeted interactions with specific biological pathways that may not be present in other derivatives within this class.
Case Studies and Research Findings
Recent studies have focused on the synthesis and screening of analogs derived from this compound. For example:
- Kinase Profiling : Inhibition assays revealed that derivatives of pyrazolo[1,5-a]pyrimidines strongly inhibited Src family kinases (SFKs), with some compounds showing more potent activity than established inhibitors like dasatinib .
- In Vitro Testing : Compounds were tested against MCF7 and MDA-MB-231 cell lines, demonstrating significant antiproliferative effects and suggesting potential for further development as cancer therapeutics .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and formylated compounds. A common route includes:
- Step 1 : Cyclization of 5-aminopyrazole derivatives with carbonyl-containing reagents under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Step 2 : Functionalization of the 7-position with N,N-dimethylamine via nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the 3-phenyl and 5-isopropyl groups using Suzuki-Miyaura cross-coupling or direct alkylation . Ultrasound-assisted one-pot synthesis can enhance regioselectivity and reduce reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : To verify substituent positions and amine proton environments (e.g., dimethylamine singlet at δ ~2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves regiochemical ambiguities and validates crystal packing, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition Assays : Measure IC50 values against kinases (e.g., CDK9) using fluorescence polarization or ADP-Glo™ assays .
- Cell Viability Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT or resazurin assays .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify downstream biomarkers (e.g., Mcl-1 for CDK9 inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. trifluoromethyl groups) influence target selectivity and potency?
- Substituent Effects : The 5-isopropyl group enhances steric bulk, potentially improving hydrophobic interactions in kinase active sites. Comparative studies with trifluoromethyl analogs show that electron-withdrawing groups (e.g., CF3) increase binding affinity but may reduce metabolic stability .
- SAR Studies : Systematic replacement of substituents (e.g., phenyl → pyridyl) and evaluation via IC50 profiling reveal critical pharmacophores. For example, the 3-phenyl group is essential for π-π stacking with kinase residues .
Q. What strategies address contradictions in biological data across studies (e.g., variable IC50 values)?
- Assay Standardization : Control variables such as ATP concentration, incubation time, and cell passage number.
- Orthogonal Validation : Confirm kinase inhibition using both biochemical (recombinant enzyme) and cellular (phospho-substrate Western blot) assays .
- Meta-Analysis : Compare datasets with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify trends .
Q. How can regioselectivity challenges during synthesis be mitigated?
- Catalytic Optimization : Use Brønsted acids (e.g., KHSO4) or Lewis acids to direct cyclization to the 1,5-a regioisomer .
- Ultrasound Irradiation : Enhances reaction homogeneity and reduces side products by promoting cavitation-driven mixing .
- Protecting Groups : Temporarily block reactive sites (e.g., 7-amine) during functionalization steps .
Q. What computational tools predict binding modes with molecular targets like CDK9?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s isopropyl group and hydrophobic pockets in CDK9.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue contacts (e.g., hinge-region hydrogen bonds) .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding free energy .
Q. How is bioavailability optimized for central nervous system (CNS) targeting?
- Lipophilicity Adjustments : Introduce polar groups (e.g., morpholine) to balance logP while retaining blood-brain barrier permeability .
- Prodrug Strategies : Mask the dimethylamine group with enzymatically cleavable moieties (e.g., acetyl) to enhance solubility .
- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to measure AUC, Cmax, and brain-to-plasma ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
